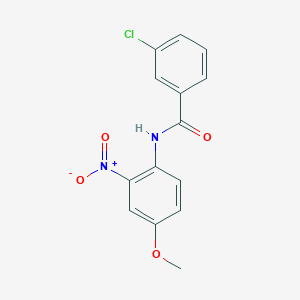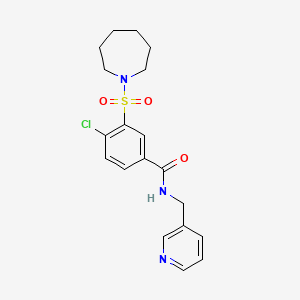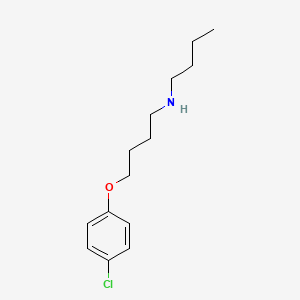
N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDCRB is a synthetic compound that belongs to the class of arylphenoxyalkylamines. It was first synthesized in the 1970s as a potential herbicide, but its use in this field was discontinued due to its toxicity. However, BDCRB has found its use in scientific research as a potent and selective inhibitor of the mitochondrial permeability transition pore (mPTP).
Wirkmechanismus
BDCRB acts as a selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine by binding to the adenine nucleotide translocator (ANT) and preventing the opening of the pore. This prevents the release of cytochrome c and other apoptotic factors from the mitochondria, thus preventing cell death.
Biochemical and physiological effects:
BDCRB has been shown to have a protective effect on cells and tissues by preventing cell death due to this compound opening. It has also been shown to improve mitochondrial function and reduce oxidative stress in various pathological conditions.
Vorteile Und Einschränkungen Für Laborexperimente
BDCRB is a potent and selective inhibitor of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine and has been extensively used in scientific research. However, its use is limited by its toxicity and the need for careful handling. It also has a short half-life, which requires frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the use of BDCRB in scientific research. One area of interest is the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in cancer and the potential use of BDCRB as a therapeutic agent. Another area of interest is the development of more potent and selective inhibitors of this compound that can be used in clinical settings.
In conclusion, BDCRB is a synthetic compound that has found its use in scientific research as a potent and selective inhibitor of this compound. Its unique properties have led to its extensive use in studying the role of this compound in various pathological conditions. However, its use is limited by its toxicity and the need for careful handling. There are several future directions for the use of BDCRB in scientific research, including the potential use as a therapeutic agent in cancer and the development of more potent and selective inhibitors of this compound.
Synthesemethoden
The synthesis of BDCRB involves the reaction of 2,3-dichlorophenol with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain a pure form of BDCRB.
Wissenschaftliche Forschungsanwendungen
BDCRB has been extensively used in scientific research to study the role of N-butyl-4-(2,3-dichlorophenoxy)-1-butanamine in various pathological conditions. It has been shown to protect against ischemia-reperfusion injury in the heart, brain, and kidney. BDCRB has also been used to investigate the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-butyl-4-(2,3-dichlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2NO/c1-2-3-9-17-10-4-5-11-18-13-8-6-7-12(15)14(13)16/h6-8,17H,2-5,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXBKQSNPPJHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCOC1=C(C(=CC=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}-N-1-naphthylacetamide](/img/structure/B5161638.png)
![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)
![3-(methylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5161655.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]butanamide](/img/structure/B5161659.png)

![1,3,5-trichloro-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5161671.png)


![3-acetyl-2-methyl-4-phenyl-1,4-dihydro-5H-indeno[1,2-b]pyridin-5-one](/img/structure/B5161702.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)



